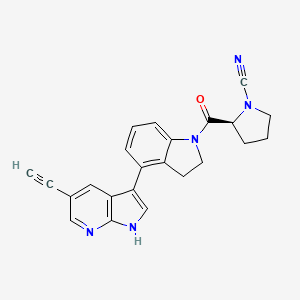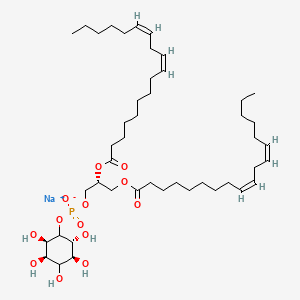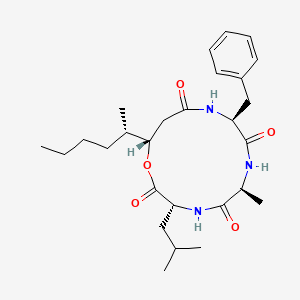
Beauveriolide I
Overview
Description
Beauveriolide I is a naturally occurring cyclodepsipeptide isolated from the entomopathogenic fungus Beauveria bassiana. This compound has a unique structure characterized by a 13-membered ring containing three amino acids and a hydroxy acid component .
Scientific Research Applications
Beauveriolide I has several scientific research applications, including:
Mechanism of Action
Target of Action
Beauveriolide I, a naturally occurring cyclodepsipeptide, primarily targets the enzymes Acyl-CoA: cholesterol acyltransferase 1 and 2 (ACAT1 and ACAT2) . These enzymes play a crucial role in the synthesis of cholesteryl esters (CE), which are main constituents of lipid droplets in macrophages .
Safety and Hazards
Future Directions
Beauveriolide I and III have shown promise as potential lead compounds for antiatherosclerotic agents . They can potently decrease Abeta secretion from cells expressing human amyloid precursor protein, offering a potential new scaffold for the development of compounds with proven bioavailability for the treatment of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beauveriolide I involves the coupling of photoreactive amino acids with 3-hydroxy-4-methyloctanoic acid and a dipeptide, followed by macrolactamization . The photoreactive amino acids are prepared by reacting methyl ketones with liquid ammonia to form imine intermediates, which are then treated with hydroxylamine-O-sulfonic acid to produce diaziridines. Subsequent oxidation yields methyldiazirines . The final step involves the coupling of these photoreactive amino acids with the hydroxy acid and dipeptide, followed by macrolactamization to form beauveriolide analogues .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve fermentation processes using the Beauveria bassiana fungus, followed by extraction and purification of the compound. Advances in synthetic biology and fermentation technology may facilitate the large-scale production of this compound in the future.
Chemical Reactions Analysis
Types of Reactions
Beauveriolide I undergoes various chemical reactions, including:
Oxidation: The oxidation of methyl ketones to form methyldiazirines.
Reduction: Reduction reactions may be involved in the synthesis of intermediate compounds.
Substitution: Substitution reactions are used to introduce photoreactive groups into the amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydroxylamine-O-sulfonic acid is used for the oxidation of imine intermediates to diaziridines.
Reducing Agents: Various reducing agents may be used in the synthesis of intermediate compounds.
Coupling Reagents: Coupling reagents are used to link the photoreactive amino acids with the hydroxy acid and dipeptide.
Major Products Formed
The major product formed from these reactions is this compound, along with its analogues, which exhibit similar biological activities .
Comparison with Similar Compounds
Beauveriolide I is part of a series of cyclodepsipeptides that include beauveriolides II and III . These compounds share similar structures and biological activities but differ in their specific amino acid and hydroxy acid components . This compound is unique in its ability to selectively inhibit ACAT1, whereas beauveriolide III inhibits both ACAT1 and ACAT2 . This selectivity makes this compound a valuable tool for studying the role of ACAT1 in lipid metabolism and its potential as a therapeutic target for atherosclerosis .
List of Similar Compounds
- Beauveriolide II
- Beauveriolide III
- Other cyclodepsipeptides produced by Beauveria bassiana and related fungi
Properties
IUPAC Name |
(3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O5/c1-6-7-11-18(4)23-16-24(31)29-21(15-20-12-9-8-10-13-20)26(33)28-19(5)25(32)30-22(14-17(2)3)27(34)35-23/h8-10,12-13,17-19,21-23H,6-7,11,14-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t18-,19-,21-,22+,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSLFHXTWGEITF-JIORRVSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


 ketone](/img/structure/B3025702.png)
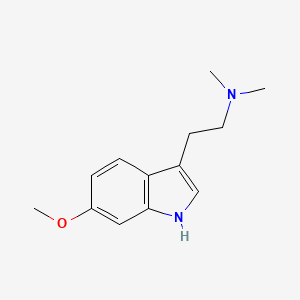
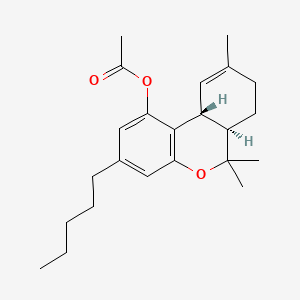
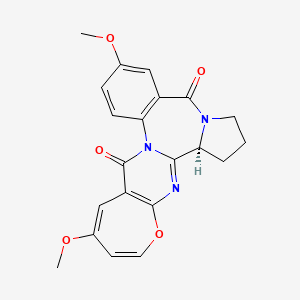
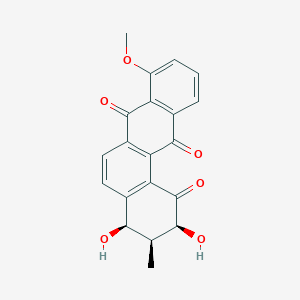
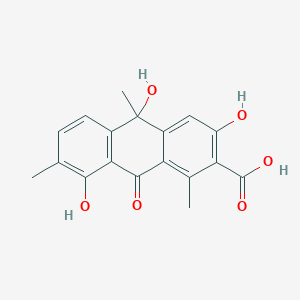
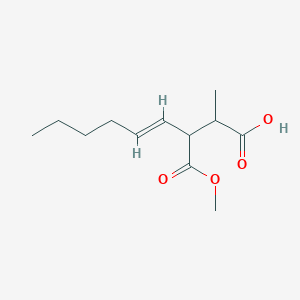
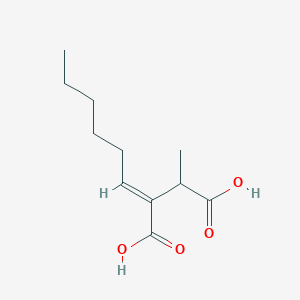
![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)
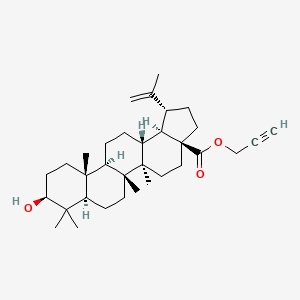
![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)
